molecular formula C10H8BrNO B8761483 1(2H)-Isoquinolinone, 4-bromo-8-methyl-

1(2H)-Isoquinolinone, 4-bromo-8-methyl-

Cat. No.: B8761483
M. Wt: 238.08 g/mol
InChI Key: LCUGUVPGYDRFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Isoquinolinone is a heterocyclic compound featuring a fused benzene and pyridone ring system. The derivative 4-bromo-8-methyl-1(2H)-isoquinolinone is characterized by a bromine atom at position 4 and a methyl group at position 6. The bromine and methyl substituents likely enhance its lipophilicity and modulate electronic properties, making it relevant in medicinal chemistry and environmental studies.

Properties

IUPAC Name

4-bromo-8-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-3-2-4-7-8(11)5-12-10(13)9(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUGUVPGYDRFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

Key properties of selected isoquinolinones:

Compound Boiling Point (°C) log P* (Predicted) Biodegradation Potential Reference
4-Bromo-8-methyl-1(2H)-isoquinolinone - ~2.5 (highly lipophilic) Moderate (Br hinders) -
8-Bromo-1(2H)-isoquinolinone 446.1 ± 45.0 2.1 Low
1(2H)-Isoquinolinone - 1.3 High (hydroxylated forms)
3,4-Dihydro-1(2H)-isoquinolinone - 0.9 High

*log P values estimated using substituent contributions. Bromine increases hydrophobicity, while methyl groups further enhance lipophilicity. Hydroxylated metabolites (e.g., 1(2H)-isoquinolinone) show higher water solubility and biodegradability .

Structural and Crystallographic Features

  • 4-Bromo-8-methyl-1(2H)-isoquinolinone: The bromine atom at C4 and methyl at C8 likely induce steric effects, altering hydrogen bonding and crystal packing compared to simpler analogs.
  • 3-(3-Bromobenzyl)-1(2H)-isoquinolinone: Crystal structures reveal planar isoquinolinone rings with N–H···O hydrogen bonds . Bromine substituents in such derivatives increase molecular weight and influence torsion angles (e.g., N–C2–C10–C11 torsion: -178.69° in bromobenzyl analog) .

Environmental and Toxicological Considerations

  • Biodegradation: Hydroxylated derivatives (e.g., 1(2H)-isoquinolinone) are less genotoxic than parent compounds and serve as indicators of natural attenuation in contaminated groundwater . Brominated derivatives like 4-bromo-8-methyl-1(2H)-isoquinolinone may persist longer due to reduced microbial degradation.
  • Methylquinolines are more ecotoxic than unsubstituted quinolines , suggesting similar trends for substituted isoquinolinones.

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